Welcome to the BenchChem Online Store!
molecular formula C6H14N4O2 B1196803 Isobutylidenediurea CAS No. 6104-30-9

Isobutylidenediurea

Cat. No. B1196803
M. Wt: 174.2 g/mol
InChI Key: QFHMNFAUXJAINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09340495B2

Procedure details

The urea solution was added to the reactor followed by requisite amount of sulfuric acid and phosphoric acid. The mixture was then stirred and heated up to 40° C. The liquid isobutyraldehyde was then added slowly through the dropping funnel and no exotherm was observed and reaction was not initiated. The reaction was run at the same temperature for 30 minutes, but the white solid isobutylidene diurea product was not formed. The GC analysis did not show any significant conversion of isobutyraldehyde. Consequently, the unreacted isobutyraldehyde was ˜100%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].S(=O)(=O)(O)O.P(=O)(O)(O)O.[CH:15](=O)[CH:16]([CH3:18])[CH3:17]>>[CH:15]([NH:1][C:2]([NH2:4])=[O:3])([NH:1][C:2]([NH2:4])=[O:3])[CH:16]([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(C)C)(NC(=O)N)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.